Scaffold-Hopping Provenance: Imidazo[2,1-f][1,2,4]triazine Core Provides >10-Fold Kinome Selectivity Advantage Over Imidazo[1,2-b]pyridazine
In the BMS CK2 inhibitor program, the imidazo[1,2-b]pyridazine-based compound 6 exhibited potent off-target inhibition of Aurora B (IC₅₀ = 90 nM) and PIM1 (IC₅₀ = 110 nM). Replacing the core with isosteric imidazo[2,1-f][1,2,4]triazine (compound 7) substantially attenuated these off-target activities to IC₅₀ = 1200 nM for Aurora B and IC₅₀ = 1100 nM for PIM1, representing a >13-fold and 10-fold improvement respectively, while retaining subnanomolar CK2α/α′ potency (IC₅₀ = 0.9/0.5 nM) [1]. The overall kinome selectivity score S(10) at 1 μM improved to 0.03 (403 kinases in KinomeScan panel), confirming that selectivity liability was intrinsic to the imidazo[1,2-b]pyridazine core and corrected by the [2,1-f][1,2,4]triazine scaffold [1]. This scaffold-level advantage is accessible exclusively through building blocks that carry the [2,1-f] fusion connectivity, such as 2,4-dichloroimidazo[2,1-f][1,2,4]triazine.
| Evidence Dimension | Off-target kinase inhibition (IC₅₀) and kinome selectivity score |
|---|---|
| Target Compound Data | Compound 7 (imidazo[2,1-f][1,2,4]triazine core): Aurora B IC₅₀ = 1200 nM; PIM1 IC₅₀ = 1100 nM; CK2α/α′ IC₅₀ = 0.9/0.5 nM; Selectivity score S(10) at 1 μM = 0.03 (403 kinases) |
| Comparator Or Baseline | Compound 6 (imidazo[1,2-b]pyridazine core): Aurora B IC₅₀ = 90 nM; PIM1 IC₅₀ = 110 nM; CK2α/α′ IC₅₀ = 0.5/0.3 nM; Selectivity score was not provided but selectivity liability was described as intrinsic to the core |
| Quantified Difference | Aurora B selectivity improvement: 13.3-fold (1200/90 nM). PIM1 selectivity improvement: 10-fold (1100/110 nM). CK2 potency retained within 2-fold. |
| Conditions | Biochemical kinase inhibition assays; KinomeScan panel (DiscoverX) at 1 μM across 403 kinases; CK2α/α′ TR-FRET assay |
Why This Matters
Programs targeting CK2 require the imidazo[2,1-f][1,2,4]triazine scaffold specifically—not the imidazo[1,2-b]pyridazine alternative—to avoid Aurora B/PIM1-driven off-target toxicity while maintaining on-target potency.
- [1] Tarby CM, Hart A, Wan H, He L, Tokarski J, Fink B, Zhao Y, Huynh T, Gavai A, Zimmermann K, Vite G. Discovery of BMS-159, an Orally Active Imidazotriazine Pan-CK2 Inhibitor for the Treatment of Cancer. ACS Med Chem Lett. 2016;7(6):573-578. doi:10.1021/acsmedchemlett.6c00089. Table 1: IC₅₀ values for compounds 5, 6, 7. Scaffold hop data p. 575-576. View Source
